2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by the presence of a chloro group, a methyl group, and an ethan-1-ol moiety attached to the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of 6-chloro-2-methyl-3,4-dihydro-2H-1-benzopyran with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed
Oxidation: 2-(6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethanal or 2-(6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethanoic acid.
Reduction: 2-(2-Methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The chloro and ethan-1-ol moieties play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran: Lacks the ethan-1-ol moiety.
2-(6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)acetic acid: Contains an acetic acid moiety instead of ethan-1-ol.
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)methanol: Contains a methanol moiety instead of ethan-1-ol.
Uniqueness
The presence of the ethan-1-ol moiety in 2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- imparts unique chemical and biological properties. This moiety can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the ethan-1-ol moiety may enhance the compound’s solubility and bioavailability, making it a valuable candidate for pharmaceutical research.
Properties
CAS No. |
101529-24-2 |
---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-(6-chloro-2-methyl-3,4-dihydrochromen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO2/c1-12(6-7-14)5-4-9-8-10(13)2-3-11(9)15-12/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
BCBMUTCSMQFWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.